molecular formula C6H12ClF2N B12444626 (S)-4,4-Difluoro-3-methylpiperidine hydrochloride

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride

Cat. No.: B12444626
M. Wt: 171.61 g/mol
InChI Key: VGDVJYCYTKIOJM-JEDNCBNOSA-N
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Description

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 3-position, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoro-3-methylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-methylpiperidine.

    Resolution: The resulting mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized piperidines.

Scientific Research Applications

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and the piperidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: A simpler analog with a single fluorine atom.

    3-Methylpiperidine: Lacks the fluorine atoms but has the same methyl group.

    4,4-Difluoropiperidine: Similar fluorination pattern but without the methyl group.

Uniqueness

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride is unique due to the combination of fluorine atoms and a methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

(3S)-4,4-difluoro-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1

InChI Key

VGDVJYCYTKIOJM-JEDNCBNOSA-N

Isomeric SMILES

C[C@H]1CNCCC1(F)F.Cl

Canonical SMILES

CC1CNCCC1(F)F.Cl

Origin of Product

United States

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